tert-Butyl (1-hydroxypropan-2-yl)carbamate
Overview
Description
“tert-Butyl (1-hydroxypropan-2-yl)carbamate” is a chemical compound . It is known to be a pharmaceutical intermediate . It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (1-hydroxypropan-2-yl)carbamate” include a molecular weight of 175.23 . More specific properties such as boiling point or density are not provided in the searched resources.Scientific Research Applications
Synthesis and Chemical Properties
- tert-Butyl (1-hydroxypropan-2-yl)carbamate has been used as an intermediate in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines. It was synthesized from L-Serine through multiple steps including esterification, Bn protection, Boc protection, TBS protection, reduction, and the Corey-Fuchs reaction (L. Tang et al., 2014).
Pharmaceutical Research
- In pharmaceutical research, it has been an intermediate in the discovery of new classes of malonyl-coenzyme A decarboxylase (MCD) inhibitors. These inhibitors have shown potential as cardioprotective agents, with one derivative demonstrating significant potency and beneficial pharmacokinetic properties (Jie Cheng et al., 2006).
Crystallography and Structural Analysis
- The compound has also been studied in crystallography, where its derivatives formed part of an isostructural family of compounds. These studies provided insights into hydrogen and halogen bond interactions involving the carbonyl group (P. Baillargeon et al., 2017).
Enantioselective Synthesis
- It has been important in enantioselective synthesis, such as in the preparation of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of one such intermediate confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of these analogues (M. Ober et al., 2004).
Photoredox Catalysis
- The compound has been used in photoredox catalysis, particularly in the amination of o-hydroxyarylenaminones. This process establishes a new cascade pathway for assembling a range of 3-aminochromones, which have diverse applications in chemical synthesis (Zhi-Wei Wang et al., 2022).
Chemical Transformations and Organic Synthesis
- In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds including tert-butyl (1-hydroxypropan-2-yl)carbamate, have been prepared and used as N-(Boc) nitrone equivalents in reactions with organometallics to give N-(Boc)hydroxylamines. This demonstrates its versatility in facilitating diverse chemical transformations (Xavier Guinchard et al., 2005).
Kinetic Resolution in Enzymatic Processes
- The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a compound closely related to tert-butyl (1-hydroxypropan-2-yl)carbamate, has been studied, revealing high enantioselectivity and yielding optically pure enantiomers. This process is important in the preparation of chiral organoselenanes and organotelluranes (Leandro Piovan et al., 2011).
properties
IUPAC Name |
tert-butyl N-(1-hydroxypropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAFIZPRSXHMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337965 | |
Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-hydroxypropan-2-yl)carbamate | |
CAS RN |
147252-84-4 | |
Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BOC-2-Amino-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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